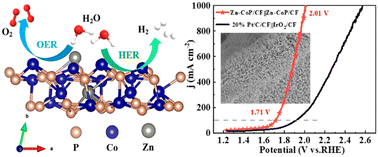Electronic modulation of CoP nanosheets array by Zn doping as an efficient electrocatalyst for overall water splitting†
Catalysis Science & Technology Pub Date: 2023-10-24 DOI: 10.1039/D3CY00833A
Abstract
The rational design of effective bifunctional electrocatalysts with good morphology, structure, and unique electronic properties, is crucial for efficient overall water splitting. Herein, a zinc-doped cobalt phosphide (CoP) nanosheet catalyst (Zn-CoP/CF) with a three-dimensional nanoarray structure in situ grown on a cobalt foam (CF) substrate was synthesized via a hydrothermal and gas-phase phosphatizing two-step route. Benefitting from the large specific surface area, numerous active sites, and the regulation of electron distribution between metals, Zn-CoP/CF requires low overpotentials of 327 mV for the hydrogen evolution reaction and 440 mV for the oxygen evolution reaction at 1000 mA cm−2. Moreover, a small cell voltage of 2.01 V is attained to achieve the current density of 1000 mA cm−2 for overall water splitting. This work provides a new idea for improving the intrinsic activity of electrocatalysts and demonstrates the potential of effectively constructing optimized electronic structures in the synthesis of high-current density electrocatalysts.


Recommended Literature
- [1] Nanoscale water soluble self-assembled zero-valent iron: role of stabilizers in their morphology†
- [2] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [3] New challenges in fullerene chemistry
- [4] An α-MnO2 nanotube used as a novel catalyst in ozonation: performance and the mechanism
- [5] Nonvolatile transistor memory devices based on high-k electrets of polyimide/TiO2 hybrids†
- [6] Quantitative determination of protein molecular weight with an acoustic sensor; significance of specific versus non-specific binding†
- [7] Prospects of carbon capture, utilization and storage for mitigating climate change
- [8] Conductive Pickering-poly(high internal phase emulsion) composite foams prepared with low loadings of single-walled carbon nanotubes†
- [9] Metals
- [10] Length-dependent translation initiation benefits the functional proteome of human cells†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 10432-84-5









